Cas no 135207-08-8 (ethyl 2-cyclopropylthiazole-4-carboxylate)

ethyl 2-cyclopropylthiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-cyclopropylthiazole-4-carboxylate
- 6-Hydroxy-1,4-benzodioxane
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- MDL: MFCD22988964
- インチ: InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
- InChIKey: GBKDQEYZOBSGCG-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CSC(=N1)C2CC2
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
ethyl 2-cyclopropylthiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189825-250mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 250mg |
$99 | 2023-02-18 | |
Alichem | A279000079-500mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 500mg |
980.00 USD | 2021-06-15 | |
Alichem | A279000079-250mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 250mg |
680.00 USD | 2021-06-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-2g |
Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |
135207-08-8 | 97% | 2g |
¥4608.00 | 2022-09-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-10g |
Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |
135207-08-8 | 97% | 10g |
¥18348.00 | 2022-09-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-5g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 5g |
¥3040.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-1g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 1g |
¥1020.0 | 2024-07-19 | |
1PlusChem | 1P009Z37-250mg |
ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate |
135207-08-8 | 97% | 250mg |
$164.00 | 2023-12-22 | |
A2B Chem LLC | AE64579-100mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 100mg |
$38.00 | 2024-04-20 | |
Chemenu | CM189825-5g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 5g |
$655 | 2023-02-18 |
ethyl 2-cyclopropylthiazole-4-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
ethyl 2-cyclopropylthiazole-4-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 2-Cyclopropylthiazole-4-Carboxylate (CAS: 135207-08-8) and Its Applications in Chemical Biology and Medicine
Ethyl 2-cyclopropylthiazole-4-carboxylate (CAS: 135207-08-8) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. Thiazole rings are a common structural motif in bioactive molecules, and modifications such as the cyclopropyl group at the 2-position and the ethyl ester at the 4-position can significantly influence the compound's pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the versatility of ethyl 2-cyclopropylthiazole-4-carboxylate as a building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound as a precursor in the development of novel kinase inhibitors, which are of great interest in oncology and inflammatory diseases. The cyclopropyl group is particularly noteworthy for its ability to modulate the compound's binding affinity and selectivity toward specific enzyme targets. Additionally, the ethyl ester moiety provides a convenient handle for further chemical modifications, enabling the exploration of diverse derivatives with tailored properties.
In terms of biological activity, ethyl 2-cyclopropylthiazole-4-carboxylate has demonstrated promising results in preliminary screenings. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects against a range of cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings suggest that ethyl 2-cyclopropylthiazole-4-carboxylate could serve as a valuable scaffold for the development of next-generation anticancer agents.
Beyond oncology, this compound has also shown potential in the treatment of infectious diseases. A recent preprint article on bioRxiv detailed the synthesis of a series of thiazole-based analogs, including ethyl 2-cyclopropylthiazole-4-carboxylate, and their evaluation against multidrug-resistant bacterial strains. The results indicated that certain derivatives possessed broad-spectrum antibacterial activity, with minimal cytotoxicity toward mammalian cells. This highlights the compound's utility in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances in the preparation of ethyl 2-cyclopropylthiazole-4-carboxylate have been reported. A 2022 paper in Organic Letters described a streamlined, one-pot synthesis route that significantly improves yield and reduces the need for hazardous reagents. This methodological innovation is expected to facilitate larger-scale production and further exploration of the compound's applications. Moreover, computational studies have provided insights into the structure-activity relationships (SAR) of this molecule, guiding the rational design of more potent and selective analogs.
In conclusion, ethyl 2-cyclopropylthiazole-4-carboxylate (CAS: 135207-08-8) represents a promising candidate for drug discovery and chemical biology research. Its unique structural features, combined with demonstrated biological activities, make it a valuable tool for the development of novel therapeutics. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in additional therapeutic areas, such as neurodegenerative and metabolic disorders. The continued investigation of this compound and its derivatives is likely to yield significant contributions to the field of medicinal chemistry.
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